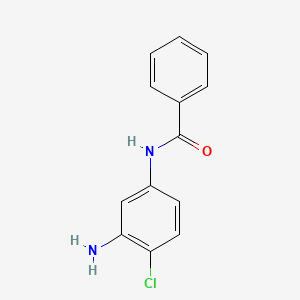

N-(3-Amino-4-chlorophenyl)benzamide

Description

Significance of the Benzamide (B126) Scaffold in Modern Chemical Biology and Medicinal Chemistry Research

The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide group, is a privileged structure in drug discovery. lookchem.com Its prevalence in numerous approved drugs and clinical candidates stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets such as enzymes and receptors. This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties through the introduction of various substituents on the phenyl ring and the amide nitrogen. The stability and synthetic accessibility of the benzamide core further enhance its appeal to medicinal chemists. lookchem.com

Overview of Substituted Benzamide Compounds in Academic Investigation and Their Diverse Biological Activities

The academic and industrial investigation of substituted benzamides has unveiled a remarkable diversity of biological activities. These compounds have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents. lookchem.comontosight.ai For instance, certain substituted benzamides act as dopamine (B1211576) D2 and D3 receptor antagonists, leading to their use in the treatment of psychiatric disorders like schizophrenia and dysthymia. ontosight.ainih.gov Others have been developed as potent enzyme inhibitors, targeting crucial proteins in various disease pathways. A notable example is the development of N-phenylbenzamide derivatives as anti-HBV agents that function by increasing the intracellular levels of the antiviral protein APOBEC3G. nih.govtandfonline.comdovepress.com Furthermore, research has demonstrated the potential of benzamide derivatives as histone deacetylase (HDAC) inhibitors, a class of drugs with significant promise in cancer therapy. researchgate.net

The following table provides a glimpse into the diverse biological activities of various substituted benzamide analogs:

| Compound Class | Biological Activity | Research Focus |

| N-Phenylbenzamide Derivatives | Anti-HBV | Inhibition of Hepatitis B virus replication. nih.govtandfonline.comdovepress.com |

| Substituted Benzamides | Antipsychotic | Dopamine D2/D3 receptor antagonism. ontosight.ainih.gov |

| Benzamide Derivatives | Anticancer (HDAC inhibitors) | Inhibition of histone deacetylases. researchgate.net |

| Benzamide Analogs | Anti-inflammatory | Modulation of inflammatory pathways. lookchem.com |

| Benzamide Derivatives | Antimicrobial | Disruption of microbial growth. lookchem.com |

Structural Context and Rationale for the Research Focus on N-(3-Amino-4-chlorophenyl)benzamide and its Analogues

Research into this compound and its analogs is driven by the established therapeutic potential of the broader benzamide class. For instance, a closely related compound, 4-Amino-N-(3-amino-4-chlorophenyl)benzamide, has been investigated as a potential therapeutic agent, with studies exploring its effects on pathways related to inflammation, cell proliferation, and apoptosis. dovepress.com The rationale is that the specific structural features of this compound may confer novel or enhanced activity against specific biological targets. Its potential as an anticancer and anti-inflammatory agent is an area of active interest in pharmaceutical research and development, with its ability to interact with specific biological receptors making it a candidate for targeted drug design. lookchem.com

The synthesis of this compound can be achieved through the reduction of a nitro precursor. A general method involves the reaction of a precursor compound with iron powder and ammonium (B1175870) chloride in methanol (B129727), followed by refluxing. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWKRSWUPXTENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Amino 4 Chlorophenyl Benzamide

Established Synthetic Routes for N-(3-Amino-4-chlorophenyl)benzamide

The synthesis of this compound primarily revolves around the formation of a stable amide bond, a cornerstone reaction in organic chemistry. numberanalytics.com This is typically achieved by coupling a benzoic acid derivative with an aniline (B41778) derivative.

Amide Bond Formation Strategies for Substituted Benzamide (B126) Synthesis

The creation of the amide linkage in this compound and its analogues is often accomplished through the reaction of a carboxylic acid with an amine. numberanalytics.com A common approach involves the activation of the carboxylic acid component. For instance, 3-nitro-4-chlorobenzoic acid can be converted to a more reactive acyl chloride, which then readily reacts with an aniline derivative. researchgate.netmdpi.com

Alternatively, coupling reagents can be employed to facilitate the amide bond formation under milder conditions. numberanalytics.com Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) are effective in promoting the condensation of a carboxylic acid and an amine. google.comnih.gov This method avoids the harsh conditions associated with acyl chloride formation. Another strategy involves the use of methoxysilanes as coupling agents in a solvent-free environment, offering a more environmentally friendly approach. rsc.org

A general scheme for the synthesis of substituted benzamides involves reacting the corresponding benzoyl chlorides with anilines in a suitable solvent like absolute toluene (B28343) with a base such as triethylamine. acs.org

Precursor Compounds and Reactant Optimization in Synthetic Protocols

The synthesis of this compound typically starts from precursors like 3-nitro-4-chlorobenzoic acid and a suitable aniline. google.com A common synthetic pathway involves the initial formation of a nitro-substituted benzamide, such as 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, by reacting 3-nitro-4-chlorobenzoic acid with 3-chloro-2-methylaniline. google.com The nitro group is then subsequently reduced to an amino group to yield the final product. google.com

Optimization of reactants is crucial for efficient synthesis. For example, in the synthesis of N-(4'-Chlorophenyl)-3-aminobenzamide, the precursor 4i-8i is reacted with ammonium (B1175870) chloride and iron powder in methanol (B129727). chemicalbook.com The amounts of these reactants are carefully controlled to ensure a high yield of the desired product. chemicalbook.com

Similarly, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide involves the condensation of 3-amino-4-methoxybenzoic acid with 4-chloroaniline (B138754) using DIC and HOBt. nih.gov The molar ratios of these reactants are optimized to maximize the yield of the final benzamide derivative. nih.gov

Purification and Characterization Techniques for Synthesized this compound

Following the synthesis, the crude product must be purified and its structure confirmed. A common purification method involves recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) and n-hexane, to obtain a pure solid. chemicalbook.com Column chromatography is another effective technique for separating the desired compound from impurities. google.com

The characterization of the synthesized this compound and its derivatives relies on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for elucidating the detailed molecular structure. mdpi.comnih.gov

Strategies for the Design and Synthesis of this compound Analogues and Derivatives

The versatile scaffold of this compound allows for the creation of a wide array of analogues and derivatives with potentially enhanced or novel properties.

Introduction of Aromatic and Aliphatic Substituents on the Phenyl and Chlorophenyl Moieties

The properties of this compound can be systematically modified by introducing various substituents onto its phenyl and chlorophenyl rings. This can be achieved through direct electrophilic aromatic substitution or by using appropriately substituted starting materials. nih.gov

For instance, alkyl-substituted benzamides can be synthesized by reacting alkyl-substituted benzenes with cyanoguanidine in the presence of a superacid. nih.gov The position of the substituent can influence the properties of the resulting compound. For example, in mono-substituted benzenes, the para isomer is often the major product. nih.gov

The synthesis of N-substituted benzamide derivatives can also be achieved by modifying the aniline precursor. For example, a variety of N-substituted benzamide derivatives have been synthesized by reacting 4-nitrobenzoyl chloride with different anilines, followed by reduction of the nitro group. nih.govrsc.org The nature of the substituent on the aniline ring can significantly impact the biological activity of the final compound. nih.gov

Functional Group Interconversions and Modifications on the Benzamide Scaffold

Further diversification of the this compound structure can be achieved through various functional group interconversions. A key transformation is the reduction of a nitro group to an amino group, a common step in the synthesis of many benzamide derivatives. acs.orgnih.gov This is often accomplished using reagents like tin(II) chloride dihydrate or through catalytic hydrogenation. acs.orgnih.gov

The amino group itself can be further modified. For example, it can be alkylated, as seen in the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide from 3-amino-4-methoxybenzoic acid. nih.gov Other functional groups on the benzamide scaffold can also be manipulated. For instance, methoxy (B1213986) groups can be converted to hydroxy groups using reagents like boron tribromide. acs.org These transformations allow for the fine-tuning of the molecule's properties.

Interactive Data Tables:

Table 1: Synthetic Methods for Amide Bond Formation

| Method | Reagents | Conditions | Reference |

| Acyl Chloride Formation | Thionyl chloride | Reflux | researchgate.net |

| Coupling Reagent | DIC, HOBt | Room Temperature | google.comnih.gov |

| Solvent-Free Coupling | Methoxysilanes | 120 °C | rsc.org |

| Direct Condensation | Triethylamine | Reflux | acs.org |

Table 2: Precursor Compounds for this compound Synthesis

| Precursor 1 | Precursor 2 | Product | Reference |

| 3-Nitro-4-chlorobenzoic acid | 3-Chloro-2-methylaniline | 3-Nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | google.com |

| 4i-8i | Ammonium chloride, Iron powder | N-(4'-Chlorophenyl)-3-aminobenzamide | chemicalbook.com |

| 3-Amino-4-methoxybenzoic acid | 4-Chloroaniline | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | nih.gov |

Table 3: Purification and Characterization Techniques

| Technique | Purpose | Reference |

| Recrystallization | Purification | chemicalbook.com |

| Column Chromatography | Purification | google.com |

| HPLC | Purity Assessment | nih.gov |

| HRMS | Molecular Weight Determination | nih.gov |

| NMR | Structure Elucidation | mdpi.comnih.gov |

Multi-Step Synthesis Approaches for Complex Benzamide Architectures

The synthesis of complex molecules often relies on multi-step pathways where precursor molecules are sequentially modified. While specific, elaborate multi-step syntheses starting from this compound are not extensively detailed in general literature, its structure lends itself to being a valuable intermediate. Substituted aminobenzamides are common building blocks for constructing more complex pharmaceutical and materials science targets.

A representative synthesis for a related compound, N-(4'-Chlorophenyl)-3-aminobenzamide, involves the reduction of a nitro group to an amine. In this procedure, the corresponding nitro-precursor is treated with iron powder and ammonium chloride in methanol under reflux conditions for several hours. chemicalbook.com This transformation from a nitro- to an amino-group is a common strategy in multi-step synthesis, enabling further functionalization, such as diazotization or coupling reactions, to build more complex architectures. The general structure of this compound, featuring a reactive amino group and a halogenated phenyl ring, makes it a candidate for similar elaborations in the creation of intricate molecular frameworks.

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have provided powerful tools for overcoming the limitations of traditional methods. These innovations focus on improving reaction speed, yield, safety, and control, which are particularly relevant in the synthesis of specialized chemicals like substituted benzamides.

Microwave-Assisted Synthesis in Benzamide Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a significant technological advancement, utilizing microwave irradiation to heat reactions directly and efficiently. rasayanjournal.co.in This technique dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields. rasayanjournal.co.inresearchgate.net

In benzamide chemistry, microwave energy can be applied to various transformations. For instance, the hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just seven minutes with a 99% yield of benzoic acid when using microwave irradiation. rasayanjournal.co.inyoutube.comyoutube.com This acceleration is attributed to the efficient interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com Similarly, microwave assistance has been successfully employed in the synthesis of benzamides through the ring-opening of oxazolones, demonstrating the broad applicability of this technique. researchgate.net The primary advantages include not only speed but also the potential for cleaner reactions with fewer byproducts. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzamide Hydrolysis

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 1 hour | 7 minutes |

| Yield | Variable | 99% |

| Energy Source | External heating (oil bath, etc.) | Microwave Irradiation |

| Heating Mechanism | Conduction/Convection | Dielectric Heating |

Continuous Flow Microreactor Systems for Scalable Benzamide Production

Continuous flow chemistry, particularly using microreactors, offers a paradigm shift from traditional batch processing. mit.edu This technology involves pumping reactants through a network of small channels, providing superior control over reaction parameters such as temperature, pressure, and mixing. mit.edursc.org The high surface-area-to-volume ratio in microreactors ensures extremely efficient heat and mass transfer, which is difficult to achieve in large batch reactors. youtube.com

This enhanced control leads to significant improvements in reaction safety, yield, and product consistency. youtube.com For example, in the synthesis of benzimidazole-based drugs, which share structural motifs with benzamides, continuous flow micromixing reactors have reduced reaction times from hours to approximately one second, while minimizing the formation of impurities. researchgate.net The scalability of these systems is a key advantage; production can be increased by running multiple reactors in parallel ("numbering-up") rather than increasing the size of the reactor ("scaling-up"), which often introduces new challenges in maintaining process control. rsc.orgyoutube.com This makes microreactor technology a promising avenue for the safe, efficient, and scalable on-demand production of fine chemicals and pharmaceuticals. mdpi.com

Table 2: Advantages of Continuous Flow Microreactors in Chemical Synthesis

| Feature | Benefit |

|---|---|

| Enhanced Heat/Mass Transfer | Improved reaction control, higher selectivity, and safety. youtube.com |

| Precise Parameter Control | Consistent product quality and reproducible results. mdpi.com |

| Small Reaction Volume | Increased safety, especially for highly exothermic or hazardous reactions. youtube.com |

| Scalability | Production can be scaled by parallelization without re-optimizing conditions. rsc.org |

| Reduced Reaction Times | Significant process intensification, increasing throughput. researchgate.net |

Chemo- and Regioselective Transformations in Amide Synthesis

The synthesis of complex molecules requires reactions that can selectively target a specific functional group or position within a molecule, a concept known as chemoselectivity and regioselectivity, respectively. researchgate.net In amide synthesis, achieving such selectivity is crucial for creating well-defined architectures without the need for extensive protecting group strategies.

Modern synthetic methods have enabled remarkable levels of control. For example, metal-free reactions have been developed for the direct α-amination of amides using simple azides. acs.orgnih.gov This transformation is highly chemoselective, proceeding smoothly at the amide functional group even when other reactive groups, like esters or ketones, are present in the same molecule. acs.orgnih.gov This allows for the precise installation of an amino group adjacent to the amide carbonyl.

Furthermore, regioselective transformations have been developed to synthesize specific isomers of unsaturated amides from unactivated alkenes. nih.gov By carefully choosing catalysts and reaction conditions, chemists can direct the formation of β,γ-unsaturated amides over other potential isomers, demonstrating fine control over the reaction's positional outcome. nih.gov Such selective methods are indispensable tools for the efficient and elegant synthesis of complex target molecules containing the benzamide functional group.

Structure Activity Relationship Sar and Molecular Design Principles for N 3 Amino 4 Chlorophenyl Benzamide Derivatives

Positional and Electronic Effects of Substituents on the Aromatic Rings of N-(3-Amino-4-chlorophenyl)benzamide Analogues

Influence of Halogenation Patterns on Biological Activity

The strategic placement of halogen atoms on the benzamide (B126) scaffold is a key determinant of biological efficacy. In many classes of biologically active molecules, the incorporation of chlorine can enhance activity. mdpi.com For instance, in a series of N-phenylbenzamide derivatives, the presence of a chlorine atom at the 4-position of the phenyl ring (as in N-(4-chlorophenyl)benzamide derivatives) has been associated with significant antiviral activity. nih.govnih.gov

The specific halogenation pattern can modulate properties such as lipophilicity and the electronic nature of the rings, which are crucial for target binding and cell permeability. The electron-withdrawing nature of chlorine can affect the acidity of the amide proton and the charge distribution across the molecule, thereby influencing hydrogen bonding and other non-covalent interactions with biological receptors.

Table 1: Effect of Halogenation on Biological Activity of Benzamide Derivatives

| Compound/Scaffold | Halogen Position | Observed Biological Effect |

|---|---|---|

| N-phenylbenzamide derivatives | 4-chloro on the N-phenyl ring | Potent anti-HBV activity has been observed in some analogues. nih.govnih.gov |

Role of Amino and Nitro Group Positions on Reactivity and Biological Profile

The positions of amino (-NH2) and nitro (-NO2) groups are critical in defining the chemical reactivity and biological functions of benzamide derivatives. Amino groups, being electron-donating, can increase the nucleophilicity of the aromatic ring and participate in hydrogen bonding, which is often crucial for receptor interaction. msu.edu Conversely, the nitro group is a strong electron-withdrawing group, which can activate aromatic rings for nucleophilic substitution and is a versatile functional group in drug design. mdpi.comjsynthchem.com

The reduction of a nitro group to an amine is a key synthetic step in the preparation of many aromatic amines, which are important intermediates for various bioactive compounds. jsynthchem.com The relative positions of these groups on the this compound core are expected to significantly impact the molecule's electronic properties and, consequently, its biological profile. For example, the amino group at the 3-position of the N-phenyl ring is a key structural feature of the parent compound. Altering its position or replacing it with a nitro group would drastically change the molecule's basicity and interaction capabilities. msu.eduresearchgate.net

Impact of Alkyl and Alkoxy Substitutions on Molecular Interactions

Alkyl and alkoxy groups are frequently introduced into drug candidates to fine-tune their physicochemical properties. Alkyl groups, depending on their size and branching, can influence the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Increased alkyl chain length generally increases lipophilicity but can also introduce steric hindrance, potentially reducing binding affinity if not properly oriented. researchgate.net

Alkoxy groups, such as a methoxy (B1213986) group (-OCH3), can also impact lipophilicity and introduce hydrogen bond accepting capabilities. For example, the presence of a methoxy group on the benzamide ring of N-phenylbenzamide derivatives has been shown to be compatible with potent anti-HBV activity. nih.govnih.gov The electronic effect of an alkoxy group is position-dependent; it can be electron-donating through resonance and weakly electron-withdrawing through induction. nih.gov These substitutions can alter the conformation of the molecule and its ability to fit into a binding pocket. researchgate.net

Table 2: Influence of Alkyl and Alkoxy Groups on Benzamide Derivatives

| Substitution Type | General Effect on Molecular Properties | Example |

|---|---|---|

| Alkyl | Increases lipophilicity, can introduce steric hindrance. researchgate.net | Chain branching can reduce boiling points. msu.edu |

Stereochemical Considerations in the Rational Design of Chiral Benzamide Derivatives

Chirality is a fundamental aspect of molecular recognition in biological systems. When a benzamide derivative contains one or more stereocenters, the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles. longdom.orgnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. longdom.orgnih.gov

Therefore, in the rational design of chiral benzamide derivatives, it is crucial to consider the three-dimensional arrangement of atoms. longdom.org The development of a single enantiomer, the eutomer (the more active form), is often preferred over a racemic mixture to maximize therapeutic efficacy and minimize potential side effects from the less active or potentially harmful distomer. acs.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines that emphasize the need to characterize each enantiomer in a chiral drug. longdom.orgresearchgate.net The design process for chiral catalysts, which involves specific ligand design and metal selection, provides a parallel for how to create specific stereochemical outcomes in molecules. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffold

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach is valuable for predicting the activity of new derivatives, prioritizing compounds for synthesis, and understanding the molecular features that are important for bioactivity. nih.govresearchgate.net

Descriptor Selection and Model Development in Predictive QSAR

The development of a robust and predictive QSAR model begins with the careful curation of a dataset of compounds with known activities. uniroma1.it A crucial next step is the calculation and selection of molecular descriptors. These descriptors are numerical values that represent various physicochemical properties of the molecules, such as electronic, steric, topological, and lipophilic characteristics. researchgate.netresearchgate.net

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build an interpretable model. researchgate.netnih.gov Techniques like the genetic function approximation (GFA) or least absolute shrinkage and selection operator (lasso) can be employed for this purpose. researchgate.netnih.gov Once the descriptors are selected, a mathematical model is developed using statistical methods like multiple linear regression (MLR) to establish a correlation between the descriptors and the biological activity. researchgate.netnih.gov

The predictive power of the QSAR model must be rigorously validated. uniroma1.it This involves internal validation (e.g., cross-validation) and, most importantly, external validation using a test set of compounds that were not used in the model development. uniroma1.it A well-validated QSAR model can then be used to screen virtual libraries of compounds based on the this compound scaffold to identify new candidates with potentially high activity. uniroma1.it

Table 3: Common Molecular Descriptors in QSAR

| Descriptor Type | Description | Relevance |

|---|---|---|

| Electronic | Describe the electronic properties of the molecule (e.g., partial charges, dipole moment). | Important for electrostatic interactions and reaction mechanisms. researchgate.net |

| Steric | Relate to the size and shape of the molecule (e.g., molecular volume, surface area). | Crucial for understanding how a molecule fits into a binding site. |

| Topological | Numerical representation of the molecular structure and branching. | Can capture information about molecular connectivity and shape. researchgate.net |

| Lipophilic | Quantify the lipophilicity of the molecule (e.g., LogP). | Key for predicting absorption, distribution, and membrane permeability. researchgate.net |

Validation of QSAR Models for Benzamide Derivatives

The validation of a Quantitative Structure-Activity Relationship (QSAR) model is a critical step to ensure its reliability, robustness, and predictive power. basicmedicalkey.com For derivatives of this compound, as with other chemical series, a rigorous validation process is essential to confirm that the developed model can accurately forecast the biological activity of novel compounds. This process involves a series of statistical checks and the use of diverse datasets to challenge the model's performance. nih.govresearchgate.net The validation process is broadly categorized into internal and external validation. basicmedicalkey.com

Internal Validation: Assessing Model Robustness

Internal validation evaluates the stability and robustness of a QSAR model using the same dataset that was used for its development (the training set). basicmedicalkey.com The primary objective is to detect any potential for overfitting, where the model performs exceptionally well on the training data but fails to predict new data accurately. The most common technique for internal validation is cross-validation. nih.gov

One of the most widely used cross-validation methods is the Leave-One-Out (LOO) procedure. In this technique, a single compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the excluded compound is then predicted by the newly developed model. This process is repeated until every compound in the training set has been left out once. The predictive ability of the model is then assessed by calculating the cross-validated correlation coefficient, denoted as Q² (or sometimes as q²).

A high Q² value (generally > 0.5) is considered indicative of a robust model with good predictive capability. nih.gov For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors reported a high q² value of 0.85, suggesting a model with excellent predictive power. nih.gov Another crucial parameter is the conventional correlation coefficient (R²), which measures the goodness of fit of the model. A significant difference between R² and Q² (e.g., R² - Q² > 0.3) can be an indicator of overfitting. researchgate.net

Other internal validation techniques include Leave-Many-Out (LMO) cross-validation and bootstrapping. nih.govresearchgate.net In LMO, a group of compounds is omitted in each cycle, which can be a more stringent test of model stability, especially for smaller datasets. researchgate.net

External Validation: Evaluating Predictive Accuracy

External validation is considered the most definitive test of a QSAR model's predictive power. nih.gov It involves using the model to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. basicmedicalkey.com The predictive performance is evaluated by comparing the predicted activities with the experimentally determined values for the test set compounds.

Several statistical metrics are employed to quantify the performance of the model on the external test set. A common metric is the predictive R², denoted as R²_pred . A value of R²_pred greater than 0.6 is often considered a threshold for an acceptable predictive model. researchgate.net

For example, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives, a related class of compounds, demonstrated a model with a high predicted correlation coefficient (r²pred) of 0.88, indicating strong predictive ability. igi-global.com

Other important statistical parameters for external validation include the Root Mean Square Error of Prediction (RMSEP) and the Mean Absolute Error (MAE). Lower values for these error metrics indicate better predictive accuracy. The concordance correlation coefficient (CCC) is another robust metric, with values above 0.80 often suggesting excellent agreement between predicted and observed values. researchgate.net

The following table summarizes key validation parameters and their generally accepted threshold values for a reliable QSAR model.

| Parameter | Symbol | Validation Type | Description | Acceptable Value |

| Coefficient of Determination | R² | Internal | Measures the goodness-of-fit of the model to the training data. | > 0.6 researchgate.net |

| Cross-validated R² | Q² or q² | Internal | Assesses the predictive power of the model using cross-validation. | > 0.5 nih.gov |

| Predictive R² | R²_pred | External | Measures the predictive accuracy of the model on an external test set. | > 0.6 researchgate.net |

| Root Mean Square Error | RMSE | Internal/External | Represents the standard deviation of the residuals (prediction errors). | Low value |

| Mean Absolute Error | MAE | Internal/External | The average of the absolute differences between predicted and observed values. | Low value |

| Concordance Correlation Coefficient | CCC | External | Measures the agreement between predicted and observed values. | > 0.80 researchgate.net |

Y-Randomization: Guarding Against Chance Correlation

To further ensure that a developed QSAR model is not the result of a chance correlation between the descriptors and the biological activity, a technique known as Y-randomization or response randomization is employed. In this method, the biological activity values (Y-vector) of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). This process is repeated multiple times.

If the original model is robust, the QSAR models generated with the randomized data should have significantly lower R² and Q² values. This demonstrates that the relationship established in the original model is not coincidental.

Applicability Domain: Defining the Boundaries of Prediction

A crucial aspect of QSAR model validation is defining its Applicability Domain (AD) . basicmedicalkey.com The AD represents the chemical space of compounds for which the model is expected to make reliable predictions. This is important because a QSAR model is only valid for compounds that are similar to those in the training set. Predictions for compounds that fall outside the AD are considered extrapolations and may be unreliable.

Various methods can be used to define the AD, often based on the leverage values of the compounds, which measure their distance from the centroid of the training set descriptors. By setting a threshold for leverage, it is possible to identify compounds for which the model's predictions may be less certain.

Molecular Interactions and Biological Target Engagement of N 3 Amino 4 Chlorophenyl Benzamide Analogues

Investigation of Enzyme Inhibition and Activation Profiles

Benzamide (B126) derivatives have been extensively studied for their effects on a wide range of enzymes, demonstrating both inhibitory and activating properties that are highly dependent on their structural features.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition by N-(3-Amino-4-chlorophenyl)benzamide and Related Structures

While specific studies on the direct inhibition of Dipeptidyl Peptidase-4 (DPP-4) by this compound are not prevalent in the reviewed literature, the broader class of benzamide derivatives has been investigated for this activity. DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. The exploration of benzamide-based structures as DPP-4 inhibitors is an active area of research, though detailed inhibitory data for the specific subject compound is not currently available.

Cholinesterase (AChE and BuChE) and β-secretase (BACE1) Inhibition by Benzamide Derivatives

Benzamide derivatives have emerged as significant inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. researchgate.net The inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease.

Studies have revealed that the inhibitory potency and selectivity of benzamide analogues are highly dependent on their substitution patterns. For instance, a series of N-benzyl benzamide derivatives demonstrated potent and selective inhibition of BuChE, with some compounds exhibiting IC50 values in the sub-nanomolar to nanomolar range and over 10,000-fold selectivity against AChE. acs.orgnih.gov Specifically, compounds S11-1014 and S11-1033 showed exceptionally strong inhibitory effects on human BuChE, with IC50 values of 0.08 nM and 0.039 nM, respectively. acs.org

Other research has focused on dual inhibitors of both AChE and BuChE. mdpi.com For example, certain 2-benzoylhydrazine-1-carboxamides, which are structurally related to benzamides, displayed dual inhibitory activity with IC50 values ranging from 44–100 µM for AChE and as low as 22 µM for BuChE. mdpi.com Another study on new benzamide, nicotinamide, and cinnamamide (B152044) derivatives reported IC50 values in the range of 10.66–83.03 nM for AChE and 32.74–66.68 nM for BuChE. nih.gov

Furthermore, some benzamide derivatives have been investigated as inhibitors of β-secretase (BACE1), another key enzyme in the pathogenesis of Alzheimer's disease. mdpi.comwikipedia.org BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β peptides. wikipedia.org A study of new benzamide derivatives identified N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as a potent inhibitor of both AChE (IC50 = 0.056 µM) and BACE1 (IC50 = 9.01 µM). mdpi.com The development of BACE1 inhibitors has been a significant focus in Alzheimer's research, with various peptidomimetic and non-peptidic inhibitors being explored. nih.govnih.gov

Table 1: Cholinesterase and BACE1 Inhibition by Benzamide Derivatives

| Compound Class | Target Enzyme | IC50 Values | Reference |

|---|---|---|---|

| N-benzyl benzamides | BuChE | 0.039 nM - sub-nanomolar | acs.orgnih.gov |

| 2-benzoylhydrazine-1-carboxamides | AChE | 44–100 µM | mdpi.com |

| 2-benzoylhydrazine-1-carboxamides | BuChE | from 22 µM | mdpi.com |

| Benzamide/nicotinamide/cinnamamide derivatives | AChE | 10.66–83.03 nM | nih.gov |

| Benzamide/nicotinamide/cinnamamide derivatives | BuChE | 32.74–66.68 nM | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | mdpi.com |

Glucokinase Activation and Allosteric Modulation by Sulfamoyl Benzamide Analogues

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its activation is a promising strategy for treating type 2 diabetes. nih.govnih.gov Several benzamide derivatives have been identified as potent allosteric activators of glucokinase. nih.gov

One notable example is YH-GKA, a novel benzamide glucokinase activator, which demonstrated an EC50 of 70 nM. nih.gov Another study on 3,5-disubstituted benzamide analogues also identified several potent GK activators. nih.gov The mechanism of action for these activators involves binding to an allosteric site on the GK enzyme, which leads to a conformational change that increases its affinity for glucose and its maximal velocity (Vmax). nih.gov

Research has also explored liver-selective glucokinase activators to minimize the risk of hypoglycemia associated with pancreatic GK activation. nih.gov N-(4-alkylthiazol-2-yl)benzamides and N-(3-alkyl-1,2,4-thiadiazol-5-yl)benzamides are two such classes of compounds that have been investigated for their hepatocentric activity. nih.gov

Modulation of Other Enzymatic Targets (e.g., H+/K+-ATPase, Alkaline Phosphatase) by Substituted Benzamides

Substituted benzamides have shown inhibitory activity against the gastric H+/K+-ATPase, also known as the proton pump, which is responsible for acid secretion in the stomach. nih.govresearchgate.netnih.govdarmzentrum-bern.ch For instance, the substituted benzimidazole (B57391) picoprazole (B1202083) was found to inhibit the H+/K+-ATPase in a concentration- and time-dependent manner, with a half-maximal inhibition at approximately 2 µM. nih.gov Another compound, H 149/94, also demonstrated dose-dependent inhibition of this enzyme. nih.govdarmzentrum-bern.ch This inhibition is proposed to be the mechanism behind the antisecretory effects of these compounds. nih.govresearchgate.netnih.gov

In addition to the proton pump, certain benzamide derivatives have been identified as inhibitors of alkaline phosphatase (ALP). nih.gov A study on novel bi-heterocyclic benzamides found them to be potent inhibitors of ALP. nih.gov Kinetic studies revealed that one of the compounds, 8b, exhibited non-competitive inhibition with a Ki value of 1.15 µM. nih.gov

Receptor Binding and Ligand-Receptor Interaction Studies

The interaction of benzamide analogues with various receptors, particularly dopamine (B1211576) receptors, has been a significant area of research, leading to the development of important pharmacological tools and potential therapeutic agents.

Dopamine Receptor Subtype Selectivity and Antagonism by Substituted Benzamides

Substituted benzamides are a well-established class of dopamine receptor antagonists. nih.govnih.gov They exhibit selectivity for the D2-like family of dopamine receptors (D2, D3, and D4), with a particular preference for the D2 subtype. nih.govfrontiersin.org This selectivity is a key feature that distinguishes them from typical neuroleptics, which often interact with a broader range of receptors. nih.gov

The binding of substituted benzamides to dopamine receptors is often dependent on the presence of sodium ions, suggesting a specific mode of interaction. nih.gov Several substituted benzamides, such as raclopride (B1662589) and FLB 524, have been radiolabeled and used as ligands in positron emission tomography (PET) to visualize and study dopamine D2 receptors in the human brain. pnas.org [11C]Raclopride, in particular, has proven to be a valuable tool due to its high selectivity for D2 receptors and favorable kinetic properties. pnas.org The development of these selective ligands has been crucial for advancing our understanding of the role of dopamine receptors in neuropsychiatric disorders. frontiersin.orgpnas.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| S11-1014 |

| S11-1033 |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) |

| YH-GKA |

| Picoprazole |

| H 149/94 |

| Raclopride |

| FLB 524 |

| [11C]Raclopride |

| 2-benzoylhydrazine-1-carboxamides |

| N-(4-alkylthiazol-2-yl)benzamides |

| N-(3-alkyl-1,2,4-thiadiazol-5-yl)benzamides |

Characterization of Binding Affinities and Pharmacophore Mapping

Pharmacophore mapping, which identifies the essential three-dimensional arrangement of molecular features required for biological activity, has been a key strategy in understanding how N-phenylbenzamide analogues function. slideshare.net Studies on various derivatives reveal that their binding affinities are often rationalized by a combination of steric and hydrophobic effects. nih.gov

For antiviral N-phenylbenzamide analogues, docking studies suggest that a primary mode of interaction is binding to the hydrophobic pocket within the viral capsid. nih.gov This interaction can stabilize the virion, preventing the conformational changes necessary for uncoating and viral genome release. nih.gov In the context of anticancer activity, the structural similarity of imidazole-based N-phenylbenzamide derivatives to known kinase inhibitors like nilotinib (B1678881) prompted docking investigations. nih.gov These studies revealed that active derivatives exhibited excellent binding affinities toward the ABL1 kinase protein, with computational analyses showing stable complex formation. nih.gov

Furthermore, research into N-phenylbenzamide analogues as antiprotozoal agents has shown that certain series bind strongly and selectively to the minor groove of AT-rich DNA, a key target in kinetoplastid parasites. nih.govacs.org This interaction, crucial for their therapeutic effect, highlights the adaptability of the benzamide core to engage with diverse macromolecular targets. acs.org The ionization state of the molecules at physiological pH was also found to correlate with DNA binding affinities. nih.gov

Molecular Mechanisms Related to Antiviral Research

Analogues of this compound have emerged as a class of compounds with significant antiviral properties, primarily attributed to their interaction with the host's innate immune system.

A primary mechanism for the antiviral activity of N-phenylbenzamide derivatives is the upregulation of the host cytidine (B196190) deaminase APOBEC3G (A3G). nih.govnih.gov A3G is a potent intrinsic defense factor that can be incorporated into assembling virions. plos.orgnih.gov Inside the virion, A3G targets the nascent reverse transcripts of retroviruses like HIV-1, inducing extensive G-to-A hypermutations that are lethal to the virus. plos.org Research has shown that interferon-alpha, a key antiviral cytokine, can potently induce A3G expression, suggesting a natural pathway that these compounds may leverage. researchgate.net

Studies on the N-phenylbenzamide derivative IMB-0523 demonstrated that the compound increased the protein levels of intracellular A3G in a concentration-dependent manner. nih.gov This elevation of A3G is considered the likely reason for its potent antiviral effect against Hepatitis B Virus (HBV). nih.govnih.gov This mechanism provides a distinct advantage, as it relies on bolstering a host defense system rather than directly targeting viral enzymes, which can be prone to resistance mutations. nih.gov

The induction of a host factor like A3G provides a basis for broad-spectrum antiviral activity. Previous reports have established that N-phenylbenzamide derivatives are effective against a range of viruses, including Human Immunodeficiency Virus-1 (HIV-1), Hepatitis C Virus (HCV), and Enterovirus 71 (EV71). nih.govnih.gov

Building on this, the analogue N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) was specifically tested for its efficacy against Hepatitis B Virus (HBV). nih.govnih.gov The results were significant, showing that IMB-0523 exhibited potent anti-HBV activity against both wild-type and drug-resistant strains of the virus. nih.govnih.gov This highlights the potential of this class of compounds to address challenges in antiviral therapy, including the emergence of drug resistance. nih.gov

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| IMB-0523 | Wild-Type HBV | 1.99 |

| Drug-Resistant HBV | 3.30 | |

| Lamivudine (Control) | Wild-Type HBV | 7.37 |

| Drug-Resistant HBV | >440 |

In Vitro Studies on Cell-Based Systems

The versatility of the benzamide scaffold extends to oncology, where its analogues have been investigated for their ability to interfere with cancer-related cellular processes.

Analogues of this compound have been shown to modulate key signaling pathways that are often dysregulated in cancer. The nuclear factor kappa B (NF-κB) and STAT3 signaling pathways, whose excessive activation is critical during carcinogenesis, have been identified as targets for various therapeutic agents. nih.gov

Research has focused on designing benzamide derivatives that can inhibit specific components of these pathways. For instance, some derivatives have been developed as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial for cancer progression, proliferation, and cell survival. Furthermore, evidence suggests that combining inhibitors of the Hh and the PI3K/Akt/mTOR pathways could be a promising strategy to overcome drug resistance in cancers like breast cancer.

Consistent with their ability to modulate cancer-related pathways, various N-phenylbenzamide analogues have demonstrated significant anti-proliferative effects in cell-based assays. A series of new imidazole-based N-phenylbenzamide derivatives were evaluated for their cytotoxic potential against several human cancer cell lines. nih.gov

The results indicated that several derivatives possessed good to moderate activity. nih.gov Notably, derivative 4f , which has a fluorine substitution, and derivative 4e , with a para-methoxy group, showed potent, single-digit micromolar activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Similarly, studies on 2-amino-1,4-naphthoquinone-benzamide derivatives found that many of the synthesized compounds were significantly more potent than the standard chemotherapy agent cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov

| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |

|---|---|---|---|

| 4e | 8.9 | 11.1 | 9.2 |

| 4f | 7.5 | 9.3 | 8.9 |

| Doxorubicin (Control) | 0.8 | 1.2 | 1.1 |

Examination of Microbial Cell Membrane Penetration and Interference with Essential Biochemical Processes

The antimicrobial efficacy of this compound and its analogues is intrinsically linked to their ability to traverse the microbial cell envelope and disrupt vital cellular functions. Research into the mechanisms of action of structurally related benzamide and anilide compounds suggests that these molecules can exert their effects through multiple pathways, primarily involving the disruption of the cell membrane and interference with crucial biochemical processes that are fundamental to microbial survival.

Investigations into structurally similar compounds provide significant insights into the potential mechanisms by which this compound analogues may function. For instance, studies on halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have shown their capacity to depolarize bacterial membranes, indicating a direct interaction with and disruption of the membrane's integrity. Further research into other classes of compounds with chloro-substituted aryl rings has also highlighted their potential as potent membrane-disrupting agents against Gram-positive bacteria. nih.gov

A particularly relevant area of investigation is the effect of these compounds on the electrochemical proton gradient across the microbial cell membrane. This gradient is essential for numerous cellular processes, including ATP synthesis through oxidative phosphorylation. Compounds that can shuttle protons across the membrane, known as protonophores, act as uncouplers of oxidative phosphorylation, leading to a depletion of cellular energy reserves and ultimately cell death.

The structural features of this compound analogues, particularly the presence of a phenolic hydroxyl group (in some analogues) and the chlorophenyl moiety, are reminiscent of classical uncouplers like niclosamide (B1684120). Research on niclosamide analogues has demonstrated that the salicylanilide (B1680751) scaffold can function as a weakly acidic, lipophilic protonophore. biorxiv.org The deprotonation of the phenolic hydroxyl group, stabilized by an intramolecular hydrogen bond, results in an anionic form that can traverse the lipid membrane and dissipate the proton motive force. biorxiv.org This uncoupling activity is a key aspect of their biological effects. The structure-activity relationship studies of these analogues reveal a clear correlation between their chemical structure and their uncoupling efficiency and associated cytotoxicity. biorxiv.org

The tables below present data from studies on related compounds, illustrating the impact of structural modifications on antimicrobial activity and potential mechanisms of action.

Table 1: Minimum Inhibitory Concentrations (MICs) of C-4 Aryl Substituted 4-Aminoquinoline Analogues against S. aureus nih.gov

| Compound Number | C-4 Aryl Substituent | MIC (µg/mL) |

| 1 | Phenyl | 8 |

| 15 | 2'-Chlorophenyl | >16 |

| 16 | 3'-Chlorophenyl | 0.125–0.25 |

| 17 | 4'-Chlorophenyl | 0.125–0.25 |

| 18 | 3'-Fluorophenyl | 4-8 |

| 19 | 3'-Bromophenyl | 0.25 |

| 20 | 3'-Iodophenyl | 0.25 |

| 22 | 3',4'-Dichlorophenyl | 0.0625 |

This data highlights the significant enhancement of antimicrobial potency with the introduction of chloro substituents at the 3' and 4' positions of the aryl ring, suggesting that these modifications are crucial for the membrane-disrupting activity of this class of compounds. nih.gov

In addition to membrane disruption and uncoupling of oxidative phosphorylation, interference with other essential biochemical processes represents another plausible mechanism of action for this compound analogues. The inhibition of key enzymes involved in metabolic pathways, DNA replication, or cell wall synthesis can lead to potent antimicrobial effects. For example, various benzamide derivatives have been investigated as enzyme inhibitors. nih.gov Specifically, N-(2-aminoethyl)benzamide analogues have been identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov While MAO-B is a mammalian enzyme, this finding underscores the potential of the benzamide scaffold to interact with and inhibit enzyme active sites.

Furthermore, research into N-aminoacyl-O-4-nitrobenzoyl hydroxamates has demonstrated their ability to inhibit various aminopeptidases, with some compounds acting as potent, time-dependent inhibitors of the thiol enzyme cathepsin H. nih.gov These findings suggest that this compound analogues could potentially target and inhibit essential microbial proteases or other enzymes, thereby disrupting critical cellular processes.

Computational Chemistry and in Silico Approaches in Benzamide Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of a drug's mechanism of action at the molecular level.

Molecular docking simulations are pivotal in elucidating how a ligand like N-(3-Amino-4-chlorophenyl)benzamide fits into the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them to identify the most favorable binding mode.

Research on related benzamide (B126) derivatives demonstrates that the amide linkage often participates in crucial hydrogen bonding with amino acid residues. For instance, in studies of benzamides targeting topoisomerase enzymes, interactions with amino acids such as glycine, arginine, and tyrosine, as well as with DNA base pairs like guanine (B1146940) and cytosine, were observed. researchgate.net The 4-chloro-3-aminophenyl group of the target compound is a recognized bioisostere for benzamidine, a common structural motif in inhibitors of serine proteases like Factor Xa. In such targets, this moiety typically forms a key salt bridge interaction with an aspartate residue at the bottom of the S1 specificity pocket, complemented by hydrogen bonds and hydrophobic interactions with surrounding backbone amides and aromatic residues. nih.gov

The predicted binding mode for this compound in a hypothetical enzyme active site would likely involve:

Hydrogen Bonds: The amino group and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen is a primary hydrogen bond acceptor.

Pi-Pi Stacking: The two aromatic rings can engage in π-π stacking or T-shaped interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan in the binding pocket. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, a specific noncovalent interaction with electron-rich atoms like oxygen or nitrogen.

Table 1: Potential Interacting Residues and Interaction Types for this compound

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Glycine, Serine, Arginine researchgate.net |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate |

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Benzoyl & Chlorophenyl Rings | Pi-Pi Stacking / Hydrophobic | Tyrosine, Phenylalanine, Tryptophan, Leucine nih.gov |

| Chlorine Atom | Halogen Bond / Hydrophobic | Backbone Carbonyls, Serine |

A key output of molecular docking is the estimation of binding affinity, typically expressed as a scoring function or a free energy of binding value (e.g., in kcal/mol). A more negative value indicates a stronger, more favorable interaction between the ligand and the protein. These scores allow for the ranking of different compounds in virtual screening campaigns.

Studies on various benzamide derivatives have reported a wide range of binding affinities depending on the specific compound and target protein. For example, docking studies of benzamide derivatives against cholinesterases and BACE1 showed binding affinities ranging from -8.1 to -11.2 kcal/mol. nih.gov In other cases, such as inhibitors for the malaria target PfDHODH, affinities were more modest, around -4.82 kcal/mol. scialert.netresearchgate.net For Factor Xa inhibitors, energies below -6.5 kcal/mol were considered indicative of active compounds. nih.gov

Ligand efficiency (LE) is another important metric derived from binding affinity. It normalizes the binding energy by the number of non-hydrogen atoms in the molecule, providing a measure of the binding contribution per atom. This helps in identifying smaller, more efficient fragments for lead optimization. The formula for Ligand Efficiency is:

LE = - (Binding Affinity) / (Number of non-hydrogen atoms) nih.gov

Table 2: Illustrative Binding Affinities of Various Benzamide Derivatives Against Different Protein Targets

| Compound Class | Protein Target | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Novel Benzamides | Acetylcholinesterase (AChE) | -10.8 to -11.2 | nih.gov |

| Benzamide Derivatives | Topoisomerase IIα | -60.1 to -114.7 | researchgate.net |

| Alprazolam Analogs | GABAA Receptor | -8.0 to -8.4 | researchgate.net |

| Benzamide Derivative (CID 867491) | PfDHODH | -4.82 | scialert.netresearchgate.net |

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.comresearchgate.net MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein and the stability of their complex. nih.gov

For a compound like this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds to observe how the docked pose evolves. nih.govresearchgate.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial docked position. A low and stable RMSD value over time suggests that the ligand remains securely in the binding pocket and the complex is stable.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues or atoms around their average position. High RMSF values in certain protein loops might indicate flexibility that is important for ligand entry or binding. An analysis of benzamide complexes with AChE showed that ligand binding decreased the flexibility and increased the stiffness of the enzyme. nih.gov

Hydrogen Bond Analysis: MD simulations allow for the monitoring of the persistence of key hydrogen bonds identified in docking. A stable hydrogen bond that is present for a high percentage of the simulation time is considered significant for binding.

MD simulations are crucial for validating docking results and refining the understanding of the binding mechanism, ensuring that the predicted interactions are maintained in a dynamic, solvated environment. nih.gov

Advanced Research Directions and Future Perspectives on N 3 Amino 4 Chlorophenyl Benzamide

Development of Multi-Target Directed Ligands based on the N-(3-Amino-4-chlorophenyl)benzamide Scaffold

The paradigm of "one molecule, one target" has been progressively challenged by the multifactorial nature of complex diseases such as cancer and neurodegenerative disorders. This has led to the rise of multi-target directed ligands (MTDLs), single compounds designed to interact with multiple biological targets simultaneously, offering the potential for enhanced efficacy and a reduced likelihood of drug resistance.

The benzamide (B126) core is a versatile building block for MTDLs. mdpi.com The this compound scaffold, with its distinct amino and chloro substituents on one phenyl ring and a modifiable benzoyl group, provides multiple vectors for chemical diversification. This allows for the incorporation of different pharmacophores, each designed to interact with a specific target. For instance, researchers have successfully designed benzamide derivatives that dually inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are implicated in the pathology of Alzheimer's disease. mdpi.com Similarly, other benzamide analogues have been developed as multireceptor antipsychotics, concurrently targeting dopamine (B1211576) D2, serotonin 5-HT1A, and 5-HT2A receptors. researchgate.net

Following these design strategies, the this compound scaffold could be functionalized to create novel MTDLs. The amino group could be derivatized to incorporate a moiety targeting one protein, while the benzoyl portion is modified to bind to a second, distinct target. This approach could be applied to develop combination therapies within a single molecule for complex diseases.

Rational Design of this compound Analogues with Enhanced Selectivity and Potency

Rational drug design aims to create new molecules with improved therapeutic profiles by understanding and exploiting the three-dimensional structure of the target protein and the structure-activity relationships (SAR) of lead compounds. For the this compound scaffold, this involves systematically modifying its chemical structure to optimize interactions with the desired biological target while minimizing off-target effects.

Key strategies in the rational design of benzamide analogues include:

Modification of the Benzoyl Ring: Introducing various substituents (e.g., alkyl, alkoxy, halogen) at different positions of the benzoyl ring can significantly impact binding affinity and selectivity. For example, in a series of inhibitors for Fatty Acid-Binding Protein 4 (FABP4), modifications on the benzoyl moiety were crucial for achieving low micromolar activity.

Substitution on the Aniline (B41778) Ring: The existing amino and chloro groups on the aniline ring of this compound are critical determinants of its activity. Further modulation, such as alkylation of the amino group or introduction of other substituents, can fine-tune its electronic and steric properties to enhance target engagement.

Amide Bond Modification: While generally less common, isosteric replacement of the amide bond with other linkers, such as a triazole ring, can alter the conformational flexibility and metabolic stability of the molecule, potentially leading to improved potency and pharmacokinetic properties.

The following table summarizes SAR insights from studies on various benzamide derivatives, which can guide the rational design of this compound analogues.

| Benzamide Series | Target | Key SAR Findings |

| Pyridazinone-based benzamides | FABP4 | Optimization of the core scaffold and substituents led to a potent analogue with an IC50 of 1.57 μM. |

| FPMINT Analogues | Equilibrative Nucleoside Transporters (ENTs) | Modification of the N-naphthalene and fluorophenyl moieties altered inhibitory potency and selectivity for ENT1 vs. ENT2. frontiersin.org |

| SGI-1027 Analogues | DNA Methyltransferases (DNMTs) | Bicyclic substituents like quinoline were well-tolerated, while larger tricyclic moieties decreased activity. The orientation of the central amide bond had minimal effect. nih.gov |

| Sulfamoyl benzamides | h-NTPDases | The presence and position of a chlorine atom on the benzene (B151609) ring shifted selectivity between different enzyme isoforms. researchgate.net |

Integration of High-Throughput Screening and Advanced Computational Methodologies in Benzamide Discovery

The discovery of novel bioactive benzamides is significantly accelerated by the integration of high-throughput screening (HTS) and advanced computational methods. h1.co HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target, identifying initial "hits" for further development. nih.gov

The HTS workflow typically involves:

Assay Development: Creating a robust and miniaturized assay (e.g., fluorescence-based) suitable for automated screening in 384-well or 1536-well plates.

Library Screening: Testing a diverse collection of compounds, which could include a focused library of this compound analogues, to identify molecules that modulate the target's activity.

Hit Confirmation and Validation: Re-testing initial hits to confirm their activity and rule out false positives.

Dose-Response Analysis: Determining the potency (e.g., IC50 or EC50) of confirmed hits.

Computational methodologies, often referred to as computer-aided drug design (CADD), are indispensable throughout this process. nih.gov They are broadly categorized as structure-based and ligand-based approaches.

| Computational Method | Description | Application in Benzamide Discovery |

| Structure-Based | ||

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein with a known 3D structure. | To screen virtual libraries of this compound analogues against a target and prioritize compounds for synthesis and testing. |

| Molecular Dynamics (MD) | Simulates the movement of atoms in a protein-ligand complex over time, providing insights into binding stability and conformational changes. | To refine docking poses and understand the dynamic interactions between benzamide inhibitors and their targets. |

| Ligand-Based | ||

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. | To design new this compound derivatives with improved activity or to search databases for novel scaffolds matching the pharmacophore. |

| 3D-QSAR | Correlates the 3D properties of a series of molecules with their biological activities to build a predictive statistical model. nih.gov | To guide the optimization of a lead series of benzamide analogues by predicting the activity of unsynthesized compounds. nih.gov |

By combining HTS with these computational tools, researchers can efficiently navigate vast chemical spaces, prioritize the most promising candidates, and rationally design this compound analogues with desired biological activities.

Exploration of this compound as a Molecular Probe for Biological Pathway Elucidation

Molecular probes are powerful tools used to study the function and localization of proteins and to elucidate complex biological pathways. A derivative of this compound could be engineered to serve as such a probe. This typically involves modifying the core scaffold to include a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling, without significantly compromising its binding affinity for its target.

Activity-based protein profiling (ABPP) is a prominent strategy that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. A potential this compound-based probe could be designed with an electrophilic "warhead" that allows it to covalently bind to its target protein. Subsequent proteomic analysis can then identify the protein target(s), providing crucial information about the compound's mechanism of action.

For example, studies on bengamides, a class of natural products, utilized proteomics to identify methionine aminopeptidases (MetAPs) as their biological targets. researchgate.net This was achieved by observing that bengamide treatment led to the retention of the N-terminal methionine on a subset of proteins. researchgate.net A similar strategy could be employed for this compound. By treating cells with the compound and using advanced mass spectrometry-based proteomics, researchers could identify changes in protein expression, post-translational modifications, or thermal stability, thereby uncovering its direct targets and downstream effects on cellular pathways.

Application of Emerging Chemical Biology Methodologies in the Study of Substituted Benzamides

The study of substituted benzamides like this compound is being revolutionized by emerging methodologies in chemical biology that enable novel synthesis, target identification, and mechanistic studies.

Click Chemistry: This suite of reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient and specific method for synthesizing and modifying molecules. nih.govsigmaaldrich.com It can be used to:

Generate Diverse Libraries: Rapidly synthesize a wide array of this compound analogues by "clicking" various azide- or alkyne-containing fragments onto a complementary functionalized scaffold. bohrium.com

Develop Molecular Probes: Attach fluorescent dyes, biotin tags, or other reporter molecules to the benzamide scaffold for use in target identification and imaging studies. The resulting triazole linker is highly stable under biological conditions. nih.gov

Advanced Proteomics: Mass spectrometry (MS)-based proteomics offers unparalleled depth and precision for studying protein-drug interactions. nih.gov

Target Identification: Techniques like thermal proteome profiling (TPP) can identify the protein targets of a compound by measuring changes in protein thermal stability across the proteome upon ligand binding.

Ubiquitinomics and PTM Analysis: MS can comprehensively map post-translational modifications (PTMs) like ubiquitination and phosphorylation across the proteome. nih.gov This allows researchers to understand how a benzamide derivative might affect cellular signaling pathways that are regulated by these modifications. nih.gov

These cutting-edge tools provide powerful avenues for exploring the biological activity of the this compound scaffold, accelerating the journey from initial discovery to a deeper understanding of its therapeutic potential.

Q & A

Basic Research Questions

Q. How can the molecular structure of N-(3-Amino-4-chlorophenyl)benzamide be experimentally determined?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for precise structural elucidation. Crystallize the compound using slow evaporation in a suitable solvent (e.g., ethanol/water mixtures). Collect intensity data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine the structure using SHELXL . Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with programs like ORTEP-3 for visualization . For validation, compare bond lengths and angles with similar benzamide derivatives reported in crystallographic databases .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : A two-step approach is common:

Coupling Reaction : React 3-amino-4-chloroaniline with benzoyl chloride in dry dichloromethane under inert atmosphere, using triethylamine as a base. Monitor completion via TLC (silica gel, ethyl acetate/hexane eluent).

Purification : Isolate the crude product via vacuum filtration, followed by recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution). Characterize the product using / NMR (DMSO-d6, 300 MHz), FT-IR (amide C=O stretch ~1650 cm), and ESI-MS to confirm molecular weight .

Q. How can the purity of this compound be validated?

- Methodological Answer : Combine orthogonal techniques:

- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess chromatographic purity (>95%).

- Elemental Analysis (CHN) : Compare experimental C/H/N percentages with theoretical values (e.g., C: 62.40%, H: 3.75%, N: 10.39%) .

- Melting Point : Determine consistency with literature values (e.g., 180–182°C) to rule out polymorphic impurities .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to bacterial enzymes like acps-pptase?

- Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite. Prepare the protein structure (PDB ID: relevant to acps-pptase) by removing water molecules and adding hydrogens. Generate ligand conformers with Open Babel. Validate docking poses via molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability. Compare results with experimental IC values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported synthetic yields for benzamide derivatives?

- Methodological Answer : Systematically optimize reaction parameters:

- Catalyst Screening : Test bases (e.g., DMAP, pyridine) and coupling agents (EDC/HOBt vs. DCC).

- Kinetic Analysis : Use in situ FT-IR or Raman spectroscopy to monitor reaction progress.

- Byproduct Identification : Employ LC-MS or -NMR (if fluorinated intermediates are involved) to detect side reactions .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Analyze X-ray data to identify critical non-covalent interactions (e.g., N–H⋯O hydrogen bonds, halogen bonding from Cl substituents). Modify substituents using software like Maestro to improve steric complementarity with target enzymes. Synthesize analogs (e.g., nitro or trifluoromethyl groups) and evaluate via SAR studies. Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What experimental approaches investigate the compound’s impact on bacterial biochemical pathways?

- Methodological Answer : Conduct metabolomic profiling (LC-MS/MS) of treated bacterial cultures to identify dysregulated pathways (e.g., fatty acid biosynthesis via acps-pptase inhibition). Pair with transcriptomics (RNA-seq) to detect upregulated stress-response genes. Validate using knockout strains lacking target enzymes .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

- Methodological Answer : Perform accelerated stability studies:

- Store samples in DMSO, ethanol, or aqueous buffers (pH 4–9) at 4°C, 25°C, and 40°C.

- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Identify degradation products using high-resolution MS and -NMR. Optimize storage in amber vials under nitrogen to minimize oxidation .

Methodological Notes

- Crystallography : SHELX and WinGX are preferred for small-molecule refinement due to robust handling of disorder and twinning .

- Synthesis : Prioritize anhydrous conditions for amide coupling to avoid hydrolysis .

- Computational Tools : Cross-validate docking results with free-energy perturbation (FEP) calculations to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.